molecular formula C13H17ClN2 B7805532 3-(3-Piperidinylmethyl)benzonitrile HCl

3-(3-Piperidinylmethyl)benzonitrile HCl

Cat. No.: B7805532
M. Wt: 236.74 g/mol
InChI Key: DPBJMOWGSVNCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Piperidinylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H17ClN2. It is known for its potential therapeutic applications and has gained significant attention in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Piperidinylmethyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Piperidinylmethyl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol .

Scientific Research Applications

3-(3-Piperidinylmethyl)benzonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Piperidinylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors, enzymes, or other proteins to exert its effects. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Piperidinylmethyl)benzonitrile hydrochloride
  • 3-(2-Piperidinylmethyl)benzonitrile hydrochloride
  • 4-(3-Piperidinylmethyl)benzonitrile hydrochloride

Uniqueness

3-(3-Piperidinylmethyl)benzonitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c14-9-12-4-1-3-11(7-12)8-13-5-2-6-15-10-13;/h1,3-4,7,13,15H,2,5-6,8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJMOWGSVNCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.